5-METHOXY-[1,1'-BIPHENYL]-2-AMINE
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Overview
Description
5-METHOXY-[1,1'-BIPHENYL]-2-AMINE is an organic compound with the molecular formula C₁₃H₁₃NO. It is also known as 4-methoxy-3-phenylaniline. This compound is characterized by the presence of a phenyl group attached to the third carbon and a methoxy group attached to the fourth carbon of the aniline ring. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
5-METHOXY-[1,1'-BIPHENYL]-2-AMINE can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitroanisole using hydrogen in the presence of palladium on activated charcoal as a catalyst. The reaction is typically carried out in ethanol under atmospheric pressure . Another method involves the reaction of diazene, 1-(6-methoxy[1,1’-biphenyl]-3-yl)-2-phenyl- with appropriate reagents .
Chemical Reactions Analysis
5-METHOXY-[1,1'-BIPHENYL]-2-AMINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imines.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of electron-rich nucleophiles.
Common reagents used in these reactions include hydrogen, palladium on activated charcoal, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-METHOXY-[1,1'-BIPHENYL]-2-AMINE has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE involves its ability to act as a nucleophilic catalyst. It facilitates the formation of imines and hydrazones by stabilizing the transition state and lowering the activation energy of the reaction. This compound interacts with molecular targets such as aldehydes and ketones, forming stable complexes that enhance the reaction rate .
Comparison with Similar Compounds
5-METHOXY-[1,1'-BIPHENYL]-2-AMINE can be compared with other similar compounds such as:
p-Anisidine: This compound has a methoxy group attached to the para position of the aniline ring.
o-Anisidine: This compound has a methoxy group attached to the ortho position of the aniline ring.
The uniqueness of this compound lies in its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-methoxy-2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUSGNIATNOLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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